Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an indole moiety, and a hydrazinocarbonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide typically involves multiple steps, including the formation of the furan ring, the indole moiety, and the hydrazinocarbonylmethyl group. One common synthetic route involves the reaction of furan-2-carboxylic acid with phenethylamine to form the intermediate compound, which is then reacted with hydrazine to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the indole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid (2-oxo-2-phenyl-1-(4-phenylazo-phenylamino)-ethyl)-amide
- Furan-2-carboxylic acid (2-oxo-2-phenyl-1-(2-trifluoromethyl-phenylamino)-ethyl)-amide
- Furan-2-carboxylic acid (1-(4-methoxy-phenylamino)-2-oxo-2-phenyl-ethyl)-amide
Uniqueness
Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H20N4O4/c28-20(15-24-22(29)19-11-6-14-31-19)25-26-21-17-9-4-5-10-18(17)27(23(21)30)13-12-16-7-2-1-3-8-16/h1-11,14,30H,12-13,15H2,(H,24,29) |
InChI Key |
DUYSUIPBLBHRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.